molecular formula C17H20F3N3O2 B5458735 N-cyclopropyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

N-cyclopropyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide

Cat. No.: B5458735
M. Wt: 355.35 g/mol
InChI Key: KEVXILGJHDBFCP-UHFFFAOYSA-N
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Description

“N-cyclopropyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide” is a complex organic compound. It contains a cyclopropyl group, a trifluoromethyl group, a benzyl group, a piperazine ring, and an acetamide group . Each of these groups has distinct chemical properties that would contribute to the overall properties of the compound.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. For example, the trifluoromethyl group could potentially be introduced using a variety of methods, such as the use of trifluoromethyl-containing reagents . The exact method would depend on the specific conditions and the other groups present in the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule . The piperazine ring is a six-membered ring containing two nitrogen atoms, which could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the trifluoromethyl group is known to be quite electronegative, which could make the compound more reactive .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the various functional groups present in the molecule. For example, the presence of the polar acetamide group and the potential for the piperazine ring to participate in hydrogen bonding could increase the compound’s solubility in water .

Properties

IUPAC Name

N-cyclopropyl-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2/c18-17(19,20)13-4-2-1-3-11(13)10-23-8-7-21-16(25)14(23)9-15(24)22-12-5-6-12/h1-4,12,14H,5-10H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVXILGJHDBFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)NCCN2CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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